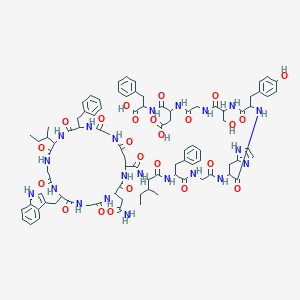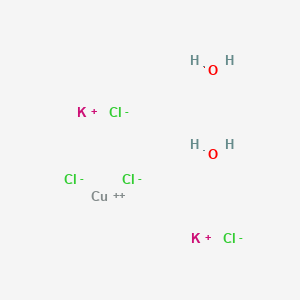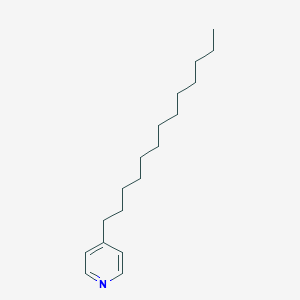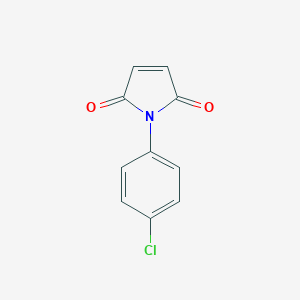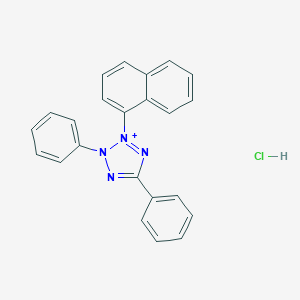
Tetrazolium violet
概要
説明
Tetrazolium Violet is a monotetrazolium salt which forms water-insoluble formazans . These salts are mainly used as indicators of extracellular redox activity and cell redox potential . Tetrazolium violet is positively charged and cell-permeable .
Synthesis Analysis
Tetrazolium Violet is an important pharmaceutical intermediate for the preparation of various medicines . It is also used in microbiological studies . The corrosion inhibiting action of Tetrazolium Violet for copper in 0.5 M H2SO4 solutions was assessed by potentiodynamic polarization and electrochemical impedance spectroscopy .
Molecular Structure Analysis
The molecular formula of Tetrazolium Violet is C23H17ClN4 . The IUPAC name is 2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride . The InChI is InChI=1S/C23H17N4.ClH/c1-3-11-19 (12-4-1)23-24-26 (20-14-5-2-6-15-20)27 (25-23)22-17-9-13-18-10-7-8-16-21 (18)22;/h1-17H;1H/q+1;/p-1 .
Chemical Reactions Analysis
The corrosion inhibiting action of Tetrazolium Violet for copper in 0.5 M H2SO4 solutions was assessed by potentiodynamic polarization and electrochemical impedance spectroscopy . The corroded copper surfaces were evaluated by scanning electron microscopy . Thereafter, the thermodynamics of Tetrazolium Violet adsorption onto copper was computed and evaluated .
Physical And Chemical Properties Analysis
The molecular weight of Tetrazolium Violet is 384.9 g/mol . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count . The compound is positively charged and cell-permeable .
科学的研究の応用
Medicinal Chemistry
Tetrazolium violet, like other tetrazole derivatives, is used in medicinal chemistry due to its structural similarity to carboxylic acids. The tetrazolyl functional group is often considered as a carboxylic acid replacement in drugs because it has a similar pKa and occupies approximately the same planar delocalized system space . This makes it valuable for drug design, particularly in the synthesis of pharmaceuticals with improved stability and bioavailability.
Microbial Viability Assays
In microbiology, tetrazolium violet is employed in viability assays. Colorless tetrazolium salts are reduced to red to violet formazan derivatives by the action of NADH or NADPH-dependent oxidoreductases and dehydrogenases in metabolically active cells . This reduction is indicative of cell viability and is used to assess the metabolic activity of microorganisms.
Cancer Research
Tetrazolium violet has been found to induce apoptosis and cell cycle arrest in various cancer cell lines. Studies have shown that it can effectively inhibit the growth of tumors and induce apoptosis in glioma cells through a caspase-3-dependent mechanism . This suggests potential applications in developing anticancer therapies.
Biochemical Assays
Tetrazolium violet is used in biochemical assays as an indicator of extracellular redox activity and cell redox potential. It is positively charged and cell-permeable, making it suitable for staining in various assay formats, including bacteriophage plaque formation assays .
作用機序
Target of Action
Tetrazolium Violet (TV) is an important pharmaceutical intermediate used in the preparation of various medicines . It has been shown to have a significant role as a copper corrosion inhibitor . The primary target of TV is copper, where it acts as a corrosion inhibitor in acidic environments .
Mode of Action
TV interacts with its target, copper, through a process of adsorption . This process is spontaneous and involves two types of interactions: physical adsorption and chemisorption . TV, having an electron-withdrawing chemical group, binds its electrons using its positive tetrazole ring .
Biochemical Pathways
In the context of biological systems, TV is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes . These enzymes are capable of reducing the tetrazolium dye to its insoluble formazan, which has a purple color . This reduction process is a key part of the MTT assay, a colorimetric assay for assessing cell metabolic activity .
Pharmacokinetics
It’s known that tv is a cell-permeable compound , which suggests it can be absorbed and distributed within biological systems.
Result of Action
In the context of copper corrosion inhibition, TV shows great performance in protecting copper in sulfuric acid . In biological systems, the reduction of TV to formazan can be used to assess cell metabolic activity . The greater the formazan concentration, the deeper the purple color, indicating higher cell metabolic activity .
Action Environment
The action of TV as a copper corrosion inhibitor is particularly effective in acidic environments . In biological systems, the reduction of TV is influenced by the presence of NAD(P)H-dependent cellular oxidoreductase enzymes . The environment, in terms of pH, temperature, and the presence of other compounds, can influence the action, efficacy, and stability of TV.
Safety and Hazards
Tetrazolium Violet should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
将来の方向性
Tetrazolium Violet is used in combination with other chemical inhibitors such as tetrazolium (TTZ), which is an intermediate compound in the electron transport chain . TTZ reacts with oxygen to form water and hydroxide ions . The hydroxide ions react with NADH to produce NAD+, which inhibits the production of ATP by oxidative phosphorylation .
For more detailed information, you may want to refer to the relevant papers .
特性
IUPAC Name |
2-naphthalen-1-yl-3,5-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N4.ClH/c1-3-11-19(12-4-1)23-24-26(20-14-5-2-6-15-20)27(25-23)22-17-9-13-18-10-7-8-16-21(18)22;/h1-17H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONADMZTCCPLEF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938063 | |
| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolium violet | |
CAS RN |
1719-71-7 | |
| Record name | Tetrazolium violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Tetrazolium, 3-(1-naphthyl)-2,5-diphenyl-, chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1719-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89171 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Naphthalen-1-yl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-diphenyl-3(1-naphthyl)-2H-tetrazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




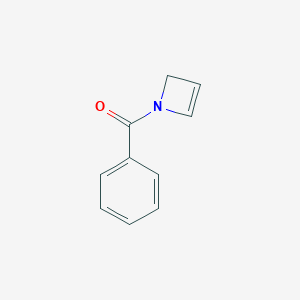
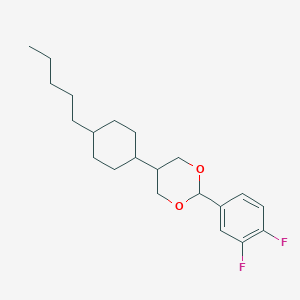
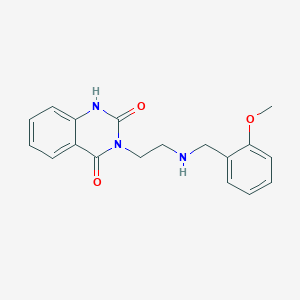


![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
